2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine
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Overview
Description
2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Substitution reactions can occur at the cyclopropyl or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine: Shares the oxadiazole ring but lacks the pyrrole moiety.
2-(1,2,4-Oxadiazol-5-yl)anilines: Contains the oxadiazole ring but with an aniline group instead of the pyrrole ring.
Uniqueness
The uniqueness of 2-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)ethanamine lies in its combination of the cyclopropyl, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine |
InChI |
InChI=1S/C11H14N4O/c12-5-7-15-6-1-2-9(15)11-13-10(14-16-11)8-3-4-8/h1-2,6,8H,3-5,7,12H2 |
InChI Key |
AHECNONTZCQRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN3CCN |
Origin of Product |
United States |
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